molecular formula C11H10O2 B3382499 5-phenylpent-4-ynoic Acid CAS No. 3350-92-3

5-phenylpent-4-ynoic Acid

Cat. No.: B3382499
CAS No.: 3350-92-3
M. Wt: 174.2 g/mol
InChI Key: ZHCGPXAMIOKTJU-UHFFFAOYSA-N
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Description

5-Phenylpent-4-ynoic Acid (CAS 3350-92-3) is a valuable aromatic alkyne-containing building block in organic and medicinal chemistry research. This compound features a carboxylic acid functional group and a phenyl-terminated alkyne side chain, making it a versatile intermediate for conjugation and further derivatization via reactions such as Sonogashira cross-coupling . With a molecular formula of C11H10O2 and a molecular weight of 174.20 g/mol , it serves as a key precursor in the stereoselective synthesis of more complex, enantiomerically pure unnatural amino acids. For instance, researchers have utilized similar pent-4-ynoic acid scaffolds to develop (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids, which are evaluated as potential inhibitors of bacterial collagenase . The alkyne moiety also allows this molecule to be incorporated into peptide backbones, aiding in the creation of novel peptides with restricted conformational flexibility for pharmaceutical applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGPXAMIOKTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450394
Record name 5-phenylpent-4-ynoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-92-3
Record name 5-phenylpent-4-ynoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpent-4-ynoic acid typically involves the coupling of a phenylacetylene derivative with a suitable carboxylic acid precursor. One common method is the palladium-catalyzed coupling reaction, which provides high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-phenylpent-4-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-phenylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of Alkynoic Acids

Compound Name Structure Type Molecular Formula Key Reaction Catalyst System Reactivity/Yield Reference
5-Phenylpent-4-ynoic acid Internal alkyne C₁₁H₁₀O₂ Pd-catalyzed cycloisomerization Pd/FeBr₂/Et₃N 54–80% (product 4e)
6-Phenylhex-5-ynoic acid Internal alkyne C₁₂H₁₂O₂ Au-catalyzed cascade reaction Au(I)/AgNTf₂ No reaction
2-(Phenylethynyl)benzoic acid Internal alkyne C₁₅H₁₀O₂ Au-catalyzed heterocyclization Au(I)/AgNTf₂ No reaction
5-(Trimethylsilyl)-4-pentynoic acid Terminal alkyne (silyl-protected) C₈H₁₂O₂Si Functional group transformations N/A High stability
  • Key Observations: Internal vs. Terminal Alkynes: Internal alkynoic acids like this compound exhibit reduced reactivity compared to terminal analogs (e.g., pentynoic acids) in Pd-catalyzed reactions unless specific catalyst systems (e.g., Pd/FeBr₂/Et₃N) are employed . Gold Catalysis Limitations: Under Au(I) catalysis, this compound and related internal alkynoic acids fail to react with tryptamines or indole derivatives, unlike terminal alkynoic acids, which achieve yields up to 96% .

Substrate Specificity in Heterocycle Formation

Table 2: Substrate Compatibility in Cascade Reactions

Substrate Nucleophile Reaction Outcome Yield (%) Reference
This compound Anthranilic acid Benzopyrrolo[1,3]oxazine-1,5-dione 54–80
Terminal alkynoic acids Tryptamines Fused N-heterocycles 35–96
5-Hexynoic acid Anthranilic acid Pyrrolo[1,3]oxazine derivatives <30
  • Critical Insights: this compound selectively forms benzopyrrolo[1,3]oxazine derivatives with anthranilic acid but is incompatible with indole-based nucleophiles in Au-catalyzed systems . Steric hindrance from the phenyl group and the internal alkyne position likely limit its versatility compared to linear or terminal analogs.

Biological Activity

5-Phenylpent-4-ynoic acid is a compound of interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.

This compound has a molecular formula of C12H10O2C_{12}H_{10}O_2 and a molar mass of approximately 202.21 g/mol. Its structure includes a phenyl group attached to a pentynoic acid backbone, which contributes to its reactivity and biological activity. The compound exhibits a melting point of 87-88°C and is primarily sourced from plants such as Litsea glaucescens and Cinnamomum cassia .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. For instance, studies have highlighted its effectiveness against pathogens like Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Cryptococcus neoformansHigh
Various bacteriaModerate
FungiModerate

Immunomodulatory Effects

This compound has shown promise in modulating immune responses. In animal models, it was observed to enhance the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an immunomodulator . These effects may be beneficial in managing infections or inflammatory conditions.

Case Study: Immunomodulation in Murine Models

In a study involving murine models infected with C. neoformans, treatment with compounds related to this compound resulted in significant survival rates and reduced fungal burden in vital organs. The treated groups exhibited elevated levels of cytokines associated with protective immune responses, demonstrating the compound's potential therapeutic benefits .

The biological activity of this compound is primarily linked to its interaction with specific proteins, notably Rotamase Pin1 . This interaction induces conformational changes in phosphorylated proteins, which regulate various biochemical pathways including mitosis. The compound's ability to influence kinase activity may lead to centrosome amplification and chromosome instability, suggesting a complex role in cellular signaling .

Applications in Research and Industry

Given its diverse biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Investigated for potential therapeutic effects against infections and inflammatory diseases.
  • Agricultural Chemistry : Studied for nematicidal properties against root-knot nematodes, showing efficacy in reducing their penetration into plant roots .
  • Synthetic Chemistry : Used as an intermediate in the synthesis of complex organic molecules, highlighting its versatility in chemical applications .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) and validate with experimental data (e.g., XRD for crystal structures). Publish negative results to inform the community of boundary conditions for theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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